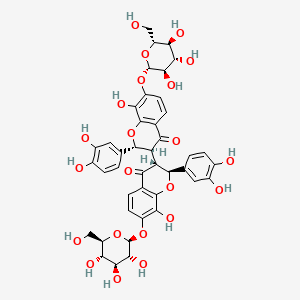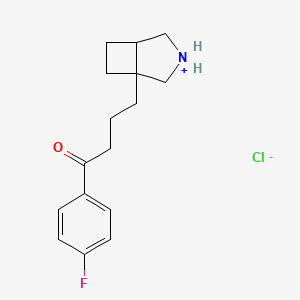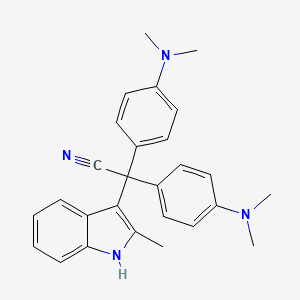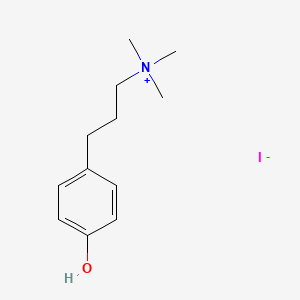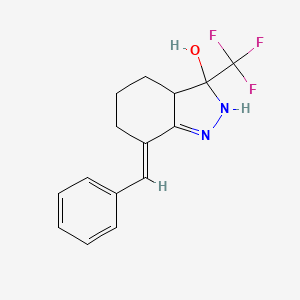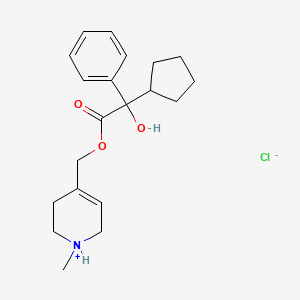
Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is a complex organic compound It is derived from mandelic acid, which is an aromatic alpha hydroxy acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride typically involves the esterification of mandelic acid derivatives. The process often includes the use of specific catalysts and solvents to facilitate the reaction. For instance, the esterification can be carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Mandelic acid: An aromatic alpha hydroxy acid with similar structural features.
Phenylglycolic acid: Another alpha hydroxy acid with comparable properties.
Vanillylmandelic acid: A related compound with distinct functional groups.
Uniqueness
Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is unique due to its specific ester structure and the presence of the alpha-cyclopentyl and tetrahydro-4-pyridyl groups
特性
CAS番号 |
36174-87-5 |
|---|---|
分子式 |
C20H28ClNO3 |
分子量 |
365.9 g/mol |
IUPAC名 |
(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,11,18,23H,5-6,9-10,12-15H2,1H3;1H |
InChIキー |
ISXPAICCRCTWQF-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC(=CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


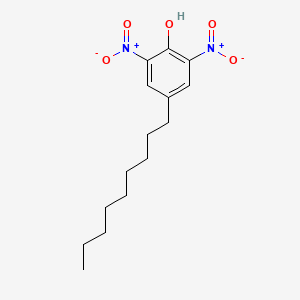
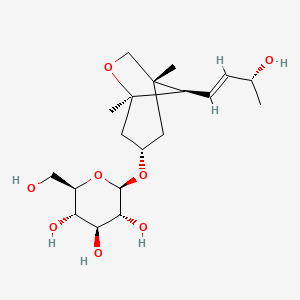
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)


